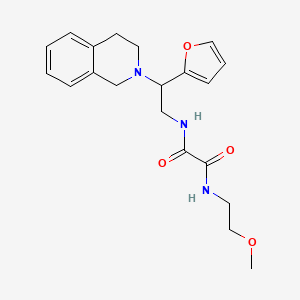
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound with applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of oxalamides, characterized by the presence of an oxalamide functional group. The intricate structure of this compound, which includes a dihydroisoquinoline moiety, a furan ring, and an oxalamide group, gives it unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can be achieved through a multi-step organic reaction process. A typical synthetic route involves the following steps:
Formation of the Dihydroisoquinoline Derivative: The precursor dihydroisoquinoline can be synthesized through the Pictet-Spengler reaction involving a suitable aldehyde and an amine.
Addition of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the Oxalamide Group: The oxalamide functional group is introduced by reacting the intermediate compound with oxalyl chloride and an appropriate amine under controlled conditions.
Industrial Production Methods
For industrial-scale production, optimizing the yield and purity of the compound is crucial. This often involves:
Employing high-efficiency catalysts
Utilizing continuous flow reactors to ensure uniform reaction conditions
Implementing rigorous purification techniques like chromatography and crystallization to achieve high-purity final products
化学反応の分析
Types of Reactions
Oxidation: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can undergo oxidation reactions leading to the formation of corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various reduced intermediates. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where different functional groups can be introduced. Common reagents include alkyl halides and acyl chlorides.
Reagents and Conditions
The selection of reagents and reaction conditions is crucial for controlling the outcome of the chemical reactions. Typical conditions include:
Solvents: Choice of solvent (e.g., dichloromethane, ethanol) can significantly influence reaction rates and product selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions are often essential for optimizing reaction yields.
Major Products
The major products formed depend on the type of reaction and conditions used. For example:
Oxidation: Formation of oxidized derivatives with varied functional groups
Reduction: Formation of reduced intermediates with hydrogenated moieties
Substitution: Introduction of new functional groups, leading to a diverse range of derivatives
科学的研究の応用
Chemistry
In chemistry, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery processes.
Biology
The compound's biological applications include serving as a probe in biochemical assays to study enzyme activity and protein interactions. Its structure makes it a valuable tool in understanding cellular processes.
Medicine
In medicine, this compound shows potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurodegenerative disorders. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.
Industry
Industrial applications include its use as an intermediate in the synthesis of agrochemicals and materials science. Its reactivity and functional group compatibility allow for the creation of novel materials with desired properties.
作用機序
The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide involves the interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate the activity of these targets, leading to downstream biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
類似化合物との比較
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can be compared to similar compounds in terms of structure, reactivity, and applications. Some similar compounds include:
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-(2-methoxyethyl)oxalamide: Lacks the furan ring, which may result in different reactivity and applications.
N1-(2-(furan-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide: Lacks the dihydroisoquinoline moiety, which can influence its biological activity.
By comparing these compounds, we can highlight the unique features of this compound, such as its multi-functional structure and broad range of applications.
That should cover everything you wanted to know about this fascinating compound! If there's anything more specific you need, just let me know.
特性
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-12-9-21-19(24)20(25)22-13-17(18-7-4-11-27-18)23-10-8-15-5-2-3-6-16(15)14-23/h2-7,11,17H,8-10,12-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGJANUTPLHRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2903279.png)
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2903280.png)
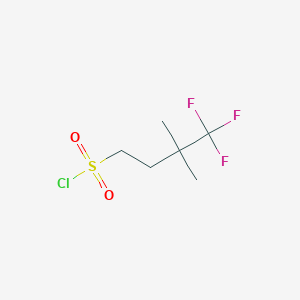
![3-benzyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2903286.png)
![3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methyl-6-oxopyridazine](/img/structure/B2903287.png)
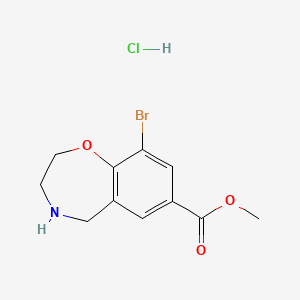
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(phenylsulfanyl)butanamide](/img/structure/B2903291.png)
![[(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanamine;hydrochloride](/img/structure/B2903292.png)
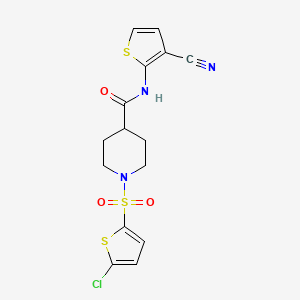


![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903300.png)
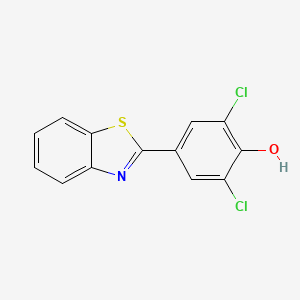
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2903302.png)
